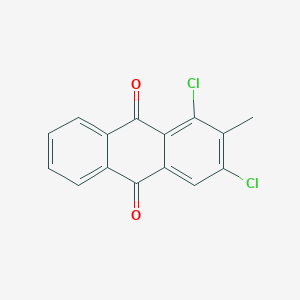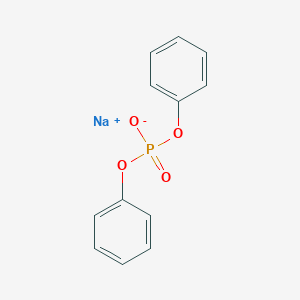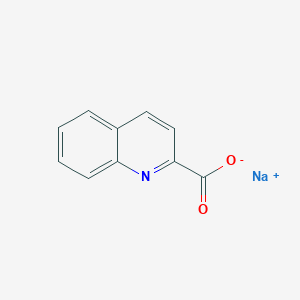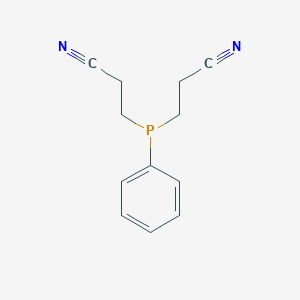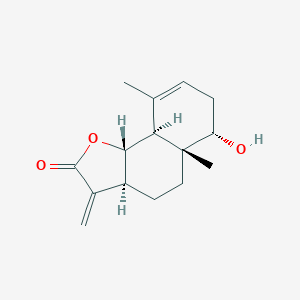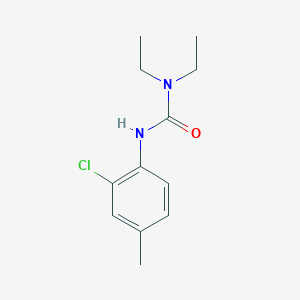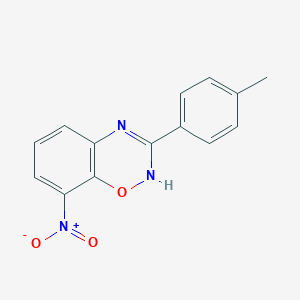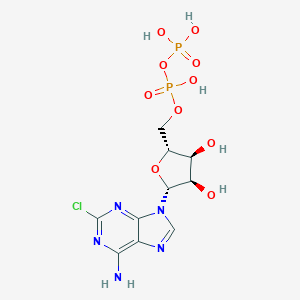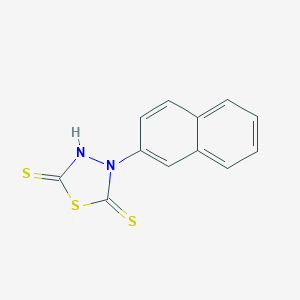
3-Ethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylundecane is an organic compound with the chemical formula C12H26. It is a branched alkane with an ethyl group attached to the third carbon atom of the carbon chain. 3-Ethylundecane has been widely studied for its potential use in various scientific research applications, including as a model compound for studying the mechanism of action of other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-ethylundecane is not well understood, but it is believed to interact with other organic compounds through van der Waals forces and other weak non-covalent interactions. It has been shown to have a low toxicity profile and is not believed to have any significant pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-ethylundecane. It is not believed to have any significant effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethylundecane in lab experiments is its low toxicity profile, which makes it a safe and convenient model compound for studying the properties of other organic compounds. However, its relatively low boiling point and high volatility may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-ethylundecane. One area of interest is the development of new synthetic methods for producing the compound in higher yields and greater purity. Another area of interest is the use of 3-ethylundecane as a model compound for studying the properties of oil-water interfaces under different conditions. Additionally, further research could be conducted to investigate the potential use of 3-ethylundecane as a reference compound for analyzing complex mixtures of hydrocarbons.
Métodos De Síntesis
The synthesis of 3-ethylundecane can be accomplished through a variety of methods, including the catalytic hydrogenation of undecene or the reaction of 1-bromoundecane with ethylmagnesium bromide. The purity of the compound can be improved through distillation or chromatography.
Aplicaciones Científicas De Investigación
3-Ethylundecane has been used as a model compound for studying the mechanism of action of other organic compounds. For example, it has been used to investigate the effects of various surfactants on the properties of oil-water interfaces. It has also been used as a reference compound for the development of analytical methods for analyzing complex mixtures of hydrocarbons.
Propiedades
Número CAS |
17312-58-2 |
|---|---|
Nombre del producto |
3-Ethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
3-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-8-9-10-11-12-13(5-2)6-3/h13H,4-12H2,1-3H3 |
Clave InChI |
NJDOLAPZCLPAHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)CC |
SMILES canónico |
CCCCCCCCC(CC)CC |
Sinónimos |
3-Ethylundecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



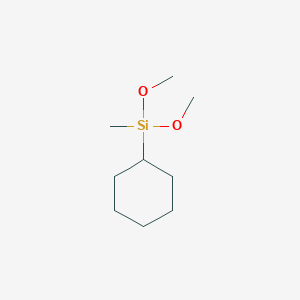
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
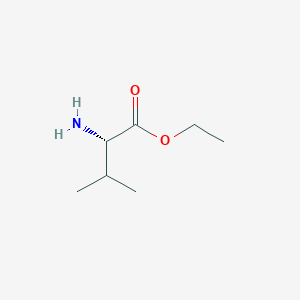
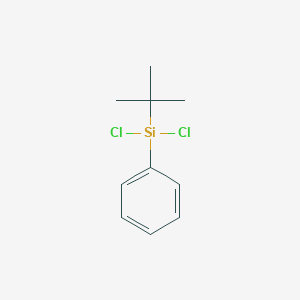
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
